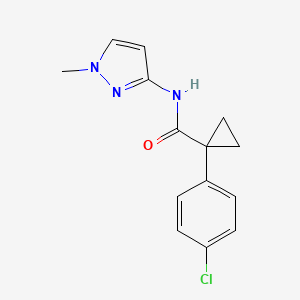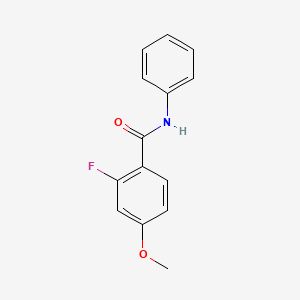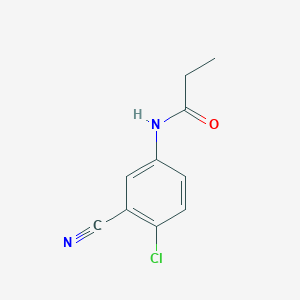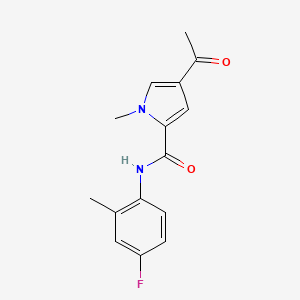
4-acetyl-N-(4-chlorophenyl)-1-methylpyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-acetyl-N-(4-chlorophenyl)-1-methylpyrrole-2-carboxamide, also known as SNS-032, is a small molecule inhibitor of cyclin-dependent kinases (CDKs) that has shown potential as a therapeutic agent in cancer treatment.
Mechanism of Action
4-acetyl-N-(4-chlorophenyl)-1-methylpyrrole-2-carboxamide is a selective inhibitor of CDKs, which are enzymes that regulate the cell cycle and cell division. By inhibiting CDKs, 4-acetyl-N-(4-chlorophenyl)-1-methylpyrrole-2-carboxamide prevents cancer cells from dividing and proliferating. 4-acetyl-N-(4-chlorophenyl)-1-methylpyrrole-2-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 4-acetyl-N-(4-chlorophenyl)-1-methylpyrrole-2-carboxamide has been shown to have anti-inflammatory and immunomodulatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and to enhance the activity of immune cells, such as T cells and natural killer cells.
Advantages and Limitations for Lab Experiments
One advantage of 4-acetyl-N-(4-chlorophenyl)-1-methylpyrrole-2-carboxamide is its selectivity for CDKs, which reduces the likelihood of off-target effects. However, 4-acetyl-N-(4-chlorophenyl)-1-methylpyrrole-2-carboxamide has also been shown to have limited solubility and bioavailability, which may limit its effectiveness in vivo. Additionally, 4-acetyl-N-(4-chlorophenyl)-1-methylpyrrole-2-carboxamide has not been extensively studied in clinical trials, so its safety and efficacy in humans are not yet fully understood.
Future Directions
Future research on 4-acetyl-N-(4-chlorophenyl)-1-methylpyrrole-2-carboxamide could focus on improving its solubility and bioavailability, as well as exploring its potential as a combination therapy with other cancer treatments. Additionally, further studies could investigate the safety and efficacy of 4-acetyl-N-(4-chlorophenyl)-1-methylpyrrole-2-carboxamide in clinical trials, with the ultimate goal of developing it as a therapeutic agent for cancer treatment.
Synthesis Methods
4-acetyl-N-(4-chlorophenyl)-1-methylpyrrole-2-carboxamide can be synthesized through a multistep process involving the reaction of 4-chloroaniline with 2-acetylpyrrole to form 4-acetyl-1-chloro-N-(4-chlorophenyl)pyrrole-2-carboxamide. This intermediate is then reacted with methylamine to produce 4-acetyl-N-(4-chlorophenyl)-1-methylpyrrole-2-carboxamide, the final product.
Scientific Research Applications
4-acetyl-N-(4-chlorophenyl)-1-methylpyrrole-2-carboxamide has been extensively studied for its potential as a cancer treatment. It has been shown to inhibit the growth of a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. 4-acetyl-N-(4-chlorophenyl)-1-methylpyrrole-2-carboxamide has also been studied in combination with other cancer therapies, such as radiation and chemotherapy, and has been shown to enhance their effectiveness.
properties
IUPAC Name |
4-acetyl-N-(4-chlorophenyl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-9(18)10-7-13(17(2)8-10)14(19)16-12-5-3-11(15)4-6-12/h3-8H,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQFUMCROWEZMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(4-chlorophenyl)-1-methylpyrrole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-pyrimidinyl)-4-piperidinyl]benzamide](/img/structure/B7472543.png)

![1-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]pyridin-2-one](/img/structure/B7472551.png)
![N-[[1-[(2-chlorophenyl)methyl]-3-phenylpyrazol-4-yl]methyl]-N-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7472553.png)


![2-[(4-Methylpiperidin-1-yl)methyl]phthalazin-1-one](/img/structure/B7472570.png)






